

# Chemical structure and formula of O-Demethylpaulomycin A

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## Compound of Interest

Compound Name: *O*-Demethylpaulomycin A

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## O-Demethylpaulomycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Demethylpaulomycin A**, a naturally occurring antibiotic. This document details its chemical structure and formula, the methodologies used for its characterization, and its biosynthetic origins.

## Chemical Structure and Formula

**O-Demethylpaulomycin A** is a complex glycosidic antibiotic belonging to the paulomycin family. These compounds are produced by actinomycetes of the genus *Streptomyces*. The molecular formula for **O-Demethylpaulomycin A** has been determined to be  $C_{33}H_{44}N_2O_{17}S$ .

[1] The chemical structure, elucidated through extensive spectroscopic analysis, is characterized by a central paulic acid moiety, a quinone-like ring system, and two sugar moieties. One of these sugar units is an unusual octose monosaccharide called paulomycose.

**O-Demethylpaulomycin A** is distinguished from its parent compound, paulomycin A, by the absence of a methyl group on the paulomycose sugar.[2][3]

Below is a representative chemical structure of **O-Demethylpaulomycin A**, based on the known structure of paulomycin A and the described demethylation.

(Note: The precise stereochemistry of all chiral centers may require further confirmation from the original publication.)

Chemical Identifiers:

- CAS Number: 113603-74-0

## Physicochemical and Spectroscopic Data

While the original detailed spectroscopic data from the primary literature is not readily available in public databases, the structure of **O-Demethylpaulomycin A** was established using a combination of advanced analytical techniques.<sup>[1]</sup>

Property	Data/Technique Used
Molecular Formula	C33H44N2O17S
Structure Elucidation	<sup>1</sup> H NMR (Proton Nuclear Magnetic Resonance)
<sup>13</sup> C NMR (Carbon-13 Nuclear Magnetic Resonance)	
FAB-MS (Fast Atom Bombardment Mass Spectrometry)	
Degradative Studies	

## Experimental Protocols

The following sections outline the detailed methodologies that would have been employed for the isolation, purification, and structural elucidation of **O-Demethylpaulomycin A**, based on the original report and standard practices for natural product chemistry.

### Fermentation and Isolation

**O-Demethylpaulomycin A** is produced by *Streptomyces paulus* strain 273 through fermentation.<sup>[1]</sup> The general workflow for its isolation would involve:

- Culturing: Large-scale fermentation of *S. paulus* in a suitable nutrient-rich medium to promote the production of secondary metabolites.

- **Extraction:** Separation of the mycelium from the fermentation broth by filtration or centrifugation. The active compounds are then extracted from both the mycelial cake and the broth using organic solvents such as ethyl acetate or butanol.
- **Concentration:** The organic extracts are concentrated under reduced pressure to yield a crude extract.

## Purification

The crude extract, containing a mixture of paulomycins and other metabolites, is subjected to a series of chromatographic steps to isolate **O-Demethylpaulomycin A**.

- **Initial Fractionation:** The crude extract is typically first fractionated using techniques like column chromatography on silica gel or other solid supports.
- **High-Performance Liquid Chromatography (HPLC):** Further purification is achieved using preparative HPLC, often with a reversed-phase column (e.g., C18), to separate the closely related paulomycin analogues.<sup>[1]</sup>

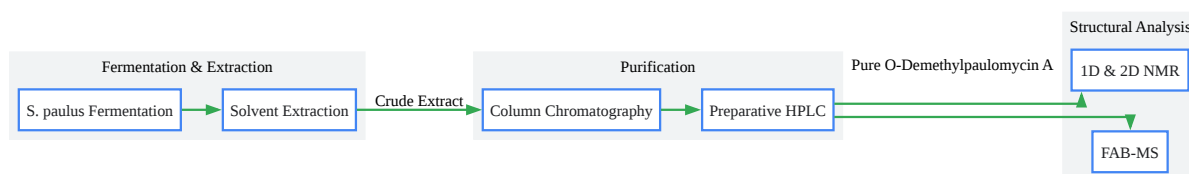
## Structure Elucidation

The determination of the complex structure of **O-Demethylpaulomycin A** relied on the following spectroscopic techniques:<sup>[1]</sup>

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: To determine the number and connectivity of hydrogen atoms in the molecule.
  - <sup>13</sup>C NMR: To identify the carbon skeleton of the molecule.
  - 2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons and to piece together the different structural fragments.
- **Mass Spectrometry (MS):**
  - Fast Atom Bombardment (FAB-MS): This soft ionization technique was used to determine the molecular weight of the compound and to obtain fragmentation patterns that provide clues about its structure.<sup>[1]</sup>

## Mandatory Visualizations

### Experimental Workflow for Isolation and Characterization

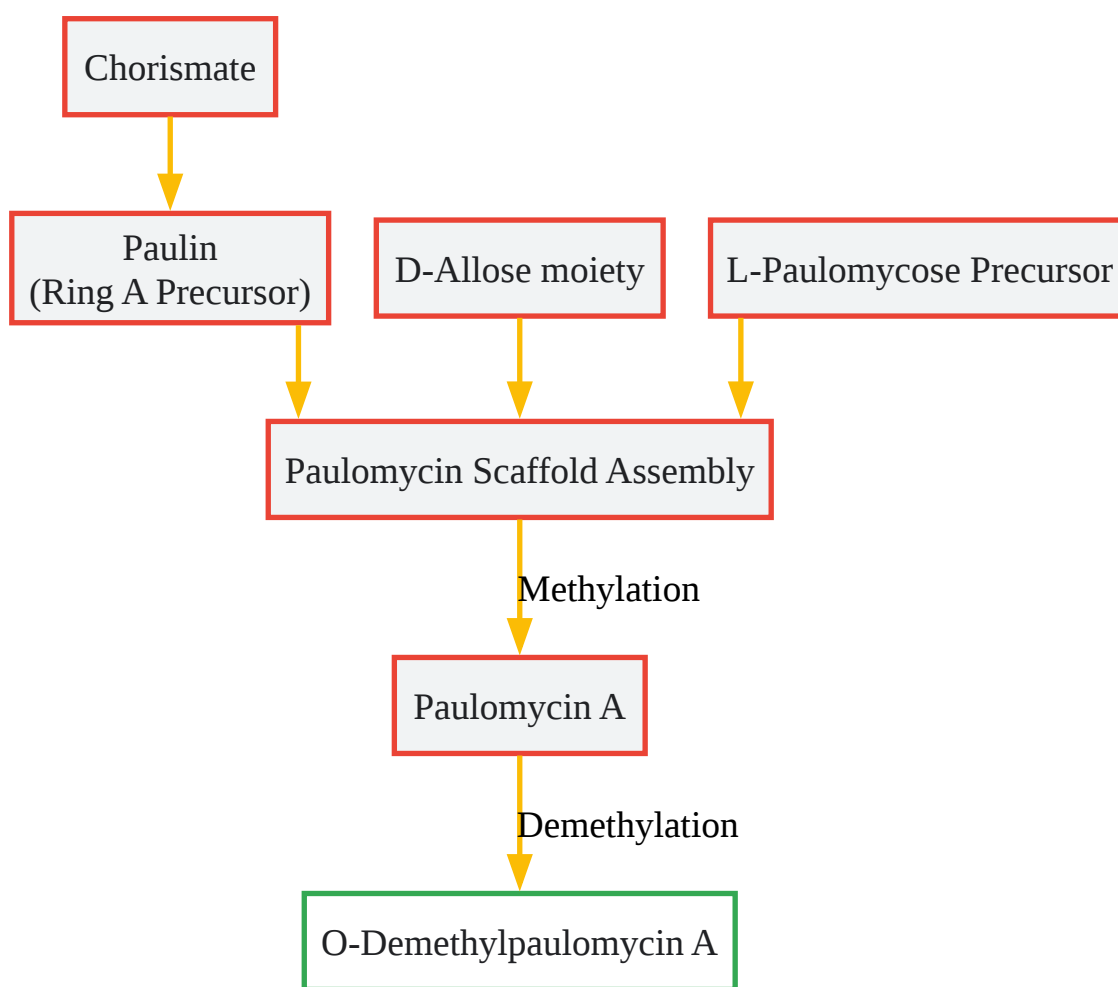


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Caption: Workflow for **O-Demethylpaulomycin A** isolation and analysis.

## Biosynthetic Pathway of the Paulomycin Family

The biosynthesis of paulomycins is a complex process originating from chorismate. The pathway involves a series of enzymatic steps to construct the various moieties of the molecule. **O-Demethylpaulomycin A** is an analogue modified at the 3"-methoxyl group of the paulomycose sugar.[2][3]



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Caption: Simplified biosynthetic pathway of the paulomycins.

## Biological Activity

**O-Demethylpaulomycin A** exhibits antibacterial properties, with notable activity primarily against Gram-positive organisms.[1][4] Its activity is comparable to that of the other members of the paulomycin family. The unique structural features of the paulomycins, including the paulic acid moiety, are thought to be crucial for their biological function. Further research is needed to fully elucidate the mechanism of action and the potential therapeutic applications of **O-Demethylpaulomycin A**.

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